molecular formula C22H21N5O2S2 B1198845 1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone

1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone

Cat. No.: B1198845
M. Wt: 451.6 g/mol
InChI Key: CLJCLMSXOJHAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone is an aromatic ketone.

Scientific Research Applications

Antioxidant and Anticancer Activities

Compounds similar to 1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone demonstrate significant antioxidant and anticancer activities. A study found that derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , exhibited remarkable antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. Additionally, these compounds showed pronounced anticancer effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).

Anti-inflammatory Activity

Another study synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, including compounds structurally similar to this compound. These compounds exhibited significant anti-inflammatory activity (Labanauskas et al., 2004).

Antimicrobial Properties

Research on similar compounds, such as 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives, shows promising antimicrobial activities against bacterial and fungal organisms, suggesting potential applications in developing antimicrobial agents (Kumar et al., 2019).

Antiviral Activity

A compound structurally related to this compound, namely 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, demonstrated potential antiviral activity, including against herpes simplex virus type 1 (HSV1) and hepatitis A virus (HAV-MBB) (Attaby et al., 2006).

Properties

Molecular Formula

C22H21N5O2S2

Molecular Weight

451.6 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-1,3-thiazol-2-yl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C22H21N5O2S2/c1-27-20(12-23-21-24-18(13-30-21)15-7-4-3-5-8-15)25-26-22(27)31-14-19(28)16-9-6-10-17(11-16)29-2/h3-11,13H,12,14H2,1-2H3,(H,23,24)

InChI Key

CLJCLMSXOJHAFL-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)OC)CNC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)OC)CNC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone

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